molecular formula C8H13NO3 B13512948 2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid

2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid

Cat. No.: B13512948
M. Wt: 171.19 g/mol
InChI Key: DWADYZCPVLAXOZ-SSDOTTSWSA-N
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Description

2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid is a chemical compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid typically involves the reaction of pyrrolidine derivatives with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which is a simple five-membered nitrogen-containing ring.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

    Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.

Uniqueness

2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid is unique due to its specific acetyl and acetic acid functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C8H13NO3/c1-6(10)9-4-2-3-7(9)5-8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1

InChI Key

DWADYZCPVLAXOZ-SSDOTTSWSA-N

Isomeric SMILES

CC(=O)N1CCC[C@@H]1CC(=O)O

Canonical SMILES

CC(=O)N1CCCC1CC(=O)O

Origin of Product

United States

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